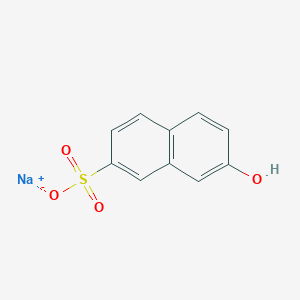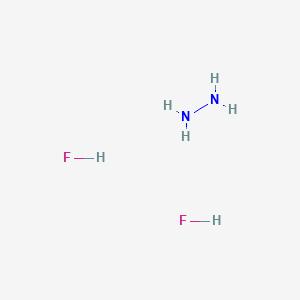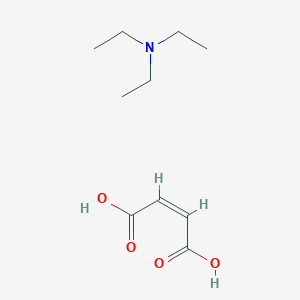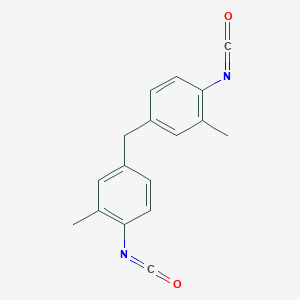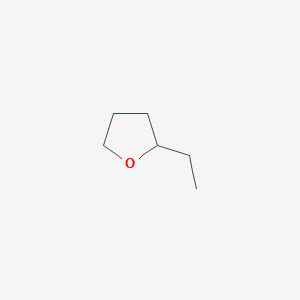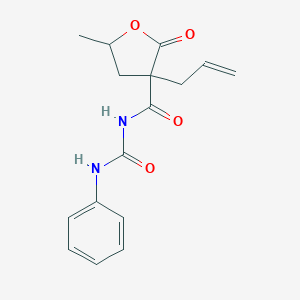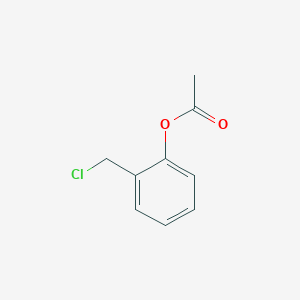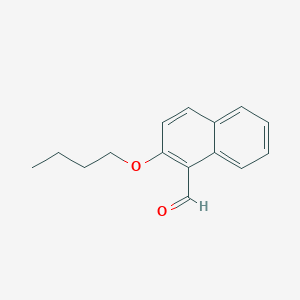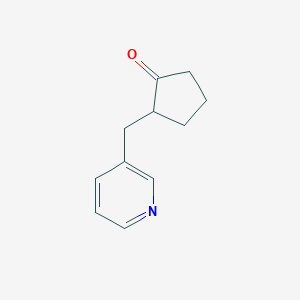
2-(3-Pyridylmethyl)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pyridylmethyl)cyclopentanone (PMC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and organic synthesis. This molecule is a versatile building block that can be used to synthesize a range of compounds with various biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(3-Pyridylmethyl)cyclopentanone is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. For example, 2-(3-Pyridylmethyl)cyclopentanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Efectos Bioquímicos Y Fisiológicos
2-(3-Pyridylmethyl)cyclopentanone has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(3-Pyridylmethyl)cyclopentanone has also been shown to have antifungal activity against various fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Pyridylmethyl)cyclopentanone in lab experiments is its versatility as a building block for the synthesis of various compounds. However, one limitation is its relatively low yield in the synthesis process, which can make it more expensive to produce.
Direcciones Futuras
There are several potential future directions for research on 2-(3-Pyridylmethyl)cyclopentanone. One area of interest is its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Pyridylmethyl)cyclopentanone and its potential applications in various fields, including pharmaceuticals and organic synthesis.
Métodos De Síntesis
The synthesis of 2-(3-Pyridylmethyl)cyclopentanone can be achieved through several methods, including the reaction of 3-pyridylmethanol with cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces 2-(3-Pyridylmethyl)cyclopentanone as a yellow crystalline solid with a yield of around 60%.
Aplicaciones Científicas De Investigación
2-(3-Pyridylmethyl)cyclopentanone has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antifungal properties. 2-(3-Pyridylmethyl)cyclopentanone has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
Propiedades
Número CAS |
13640-52-3 |
|---|---|
Nombre del producto |
2-(3-Pyridylmethyl)cyclopentanone |
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-(pyridin-3-ylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H13NO/c13-11-5-1-4-10(11)7-9-3-2-6-12-8-9/h2-3,6,8,10H,1,4-5,7H2 |
Clave InChI |
LCTZYWVQPZZJMG-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C1)CC2=CN=CC=C2 |
SMILES canónico |
C1CC(C(=O)C1)CC2=CN=CC=C2 |
Sinónimos |
2-(3-Pyridylmethyl)cyclopentanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide](/img/structure/B87295.png)
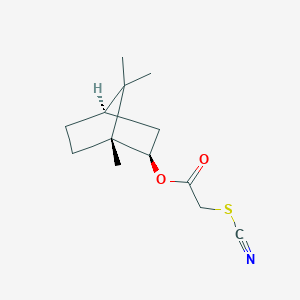
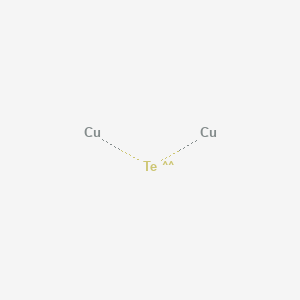
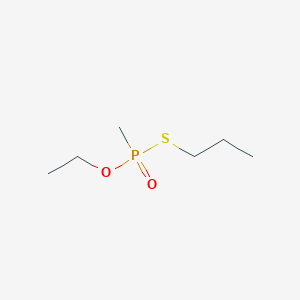
![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)
